- Preparation of N-unsubstituted-4-formylpyrazole, China, , ,
Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)

938066-17-2 structure
Nombre del producto:4-iodo-1-(oxan-2-yl)-1H-pyrazole
Número CAS:938066-17-2
MF:C8H11IN2O
Megavatios:278.090214014053
MDL:MFCD19689194
CID:1074777
PubChem ID:16216709
4-iodo-1-(oxan-2-yl)-1H-pyrazole Propiedades químicas y físicas
Nombre e identificación
-
- 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
- 4-iodo-1-(oxan-2-yl)pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-Iodo-1-tetrahydropyran-2-yl-pyrazole
- 4-iodo-1-(oxan-2-yl)-1H-pyrazole
- XOMUJCQTYLHICW-UHFFFAOYSA-N
- BBL103197
- 3745AF
- STL557007
- ST24043801
- 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole
- 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)
- 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole
-
- MDL: MFCD19689194
- Renchi: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
- Clave inchi: XOMUJCQTYLHICW-UHFFFAOYSA-N
- Sonrisas: IC1=CN(C2CCCCO2)N=C1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 156
- Superficie del Polo topológico: 27
4-iodo-1-(oxan-2-yl)-1H-pyrazole Información de Seguridad
- Instrucciones de peligro: H315-H319-H335
- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,2-8°C
4-iodo-1-(oxan-2-yl)-1H-pyrazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A109827-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 1g |
$24.0 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 25g |
¥2001.00 | 2024-04-24 | |
Chemenu | CM255890-10g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 10g |
$420 | 2021-08-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA202-5G |
4-iodo-1-(oxan-2-yl)-1H-pyrazole |
938066-17-2 | 95% | 5g |
¥ 1,280.00 | 2023-04-12 | |
TRC | I737128-100mg |
4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
TRC | I737128-50mg |
4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM255890-1g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95+% | 1g |
$88 | 2021-08-04 | |
Chemenu | CM255890-25g |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 95%+ | 25g |
$514 | 2024-07-19 | |
Alichem | A049000259-10g |
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole |
938066-17-2 | 97% | 10g |
$219.78 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068891-100mg |
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole |
938066-17-2 | 98% | 100mg |
¥47.00 | 2024-04-24 |
4-iodo-1-(oxan-2-yl)-1H-pyrazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ; 12 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydride ; neutralized, rt
1.2 Reagents: Sodium hydride ; neutralized, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; rt
Referencia
- Piperidine and piperazine derivatives as 20-HETE formation inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 24 h, rt
Referencia
- Indium-Mediated Synthesis of HeterobiarylsJournal of Organic Chemistry, 2007, 72(9), 3589-3591,
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; rt; 16 h, 85 °C
Referencia
- Preparation of the phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ; 2 h, 80 °C
Referencia
- Preparation of heterocyclic compounds as modulators of the integrated stress pathway, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 1 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referencia
- Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ; 1 h, 90 °C
Referencia
- Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitorsEuropean Journal of Medicinal Chemistry, 2014, 73, 167-176,
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ; 95 °C
Referencia
- Functionalized pyrazoles as agents in C-C cross coupling reactionsZeitschrift fuer Naturforschung, 2014, 69(1), 83-97,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; 10 min, 60 °C; 60 °C → rt
Referencia
- Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 2 h, rt
Referencia
- Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Referencia
- Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Referencia
- Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 20 min, rt → 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
1.2 Solvents: Tetrahydrofuran ; 60 min, 40 °C; 2.5 h, 40 °C
Referencia
- Process for the manufacture of 1,4-disubstituted pyridazine compounds, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ; 3 h, rt → reflux
Referencia
- 1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular StructuresEuropean Journal of Inorganic Chemistry, 2017, 2017(2), 446-453,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran
Referencia
- Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules1993, , ,,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ; 12 h, 20 °C
Referencia
- Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
Referencia
- Preparation of phthalazine derivatives as pyruvate kinase modulators, World Intellectual Property Organization, , ,
4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials
- 3,4-Dihydro-2H-pyran
- 2H-Pyran,tetrahydro-2-(phenylsulfonyl)-
- 5-[1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-yl]-α,α-dimethyl-2-pyridinemethanol
- 4-Iodopyrazole
4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products
4-iodo-1-(oxan-2-yl)-1H-pyrazole Literatura relevante
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole

Pureza:99%
Cantidad:25g
Precio ($):241.0